4-(Prop-2-en-1-yl)cyclohex-3-en-1-one
Description
Properties
CAS No. |
81842-16-2 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-prop-2-enylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4H,1,3,5-7H2 |
InChI Key |
VHCODJXPHRUNAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Elimination: The brominated intermediate is treated with a base to induce elimination, forming cyclohex-2-en-1-one.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 4-(prop-2-en-1-yl)cyclohexanol or 4-(prop-2-en-1-yl)cyclohexane.
Substitution: Formation of 4-(substituted)cyclohex-3-en-1-one derivatives.
Scientific Research Applications
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexenone Derivatives
Physicochemical and Structural Insights
- Polarity : The allyl group in This compound likely imparts moderate polarity compared to the hydrophobic propan-2-yl analog and the more polar p-methoxyphenyl derivative .
- Stereochemical Considerations : Unlike the chiral (4R)-4-(propan-2-yl)cyclohex-2-en-1-one , the target compound lacks stereocenters, simplifying its synthesis and purification.
Biological Activity
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one, also known as a cyclohexenone derivative, has garnered interest in the scientific community for its diverse biological activities. This article compiles various research findings, including its antimicrobial, anti-inflammatory, and anticancer properties, while also presenting relevant data tables and case studies to illustrate its potential applications.
Chemical Structure and Properties
The compound this compound has a molecular formula of C10H14O and features a cyclohexenone core with a prop-2-en-1-yl substituent. This structure is crucial for its biological activity, influencing how it interacts with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate signaling pathways associated with inflammation was highlighted, particularly its effect on NF-kB activation .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response that triggers apoptosis in these cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
| HCT116 | 25 | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Agents investigated the antimicrobial efficacy of various cyclohexenone derivatives, including this compound. The study concluded that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers demonstrated that treatment with this compound reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages. This finding supports its application in managing conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one, and how can reaction conditions be optimized to improve yield?
- Methodology : The Claisen-Schmidt condensation is a viable route, utilizing α,β-unsaturated ketone precursors. Optimize solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to enhance enolate formation. Catalytic bases like NaOH or KOH improve reaction rates, while purification via column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomeric byproducts . Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for stereochemical considerations?
- Methodology :
- 1H NMR : Identify allylic protons (δ 5.6–6.2 ppm, coupling constants J = 10–16 Hz) and cyclohexenone carbonyl (δ 2.1–2.5 ppm). Use DEPT-135 to distinguish CH₂ and CH groups.
- 13C NMR : Confirm carbonyl resonance (δ 205–210 ppm) and conjugated double bonds (δ 120–140 ppm).
- IR : Detect α,β-unsaturated ketone stretches (~1670 cm⁻¹ for C=O, ~1600 cm⁻¹ for C=C).
Stereochemical ambiguities (e.g., E/Z isomerism) require NOESY or variable-temperature NMR .
Q. What common impurities arise during synthesis, and how can chromatographic techniques separate them?
- Methodology : Byproducts include unreacted aldehydes or ketones and dimerization products. Use preparative HPLC (C18 column, 70:30 methanol/water) or flash chromatography (gradient elution from 5% to 30% EtOAc in hexane) for resolution. Monitor purity via GC-MS (m/z ~164 for parent ion) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound, particularly addressing conformational flexibility?
- Methodology : Collect high-resolution data (≤1.0 Å) to resolve disorder in the prop-2-en-1-yl group. Use SHELXL’s TWIN and BASF commands for twin refinement. Mercury CSD’s void analysis (accessible surface area >20%) identifies solvent channels. Conformational flexibility requires restrained refinement (DFIX, SIMU) for bond lengths and angles .
Q. How do electronic effects of substituents on the cyclohexenone ring influence its reactivity in Michael addition reactions?
- Methodology : Perform Hammett analysis using para-substituted derivatives (e.g., -NO₂, -OCH₃) to correlate σ values with reaction rates. Kinetic studies (UV-Vis monitoring at λ = 300–400 nm) reveal nucleophilic attack mechanisms. DFT calculations (B3LYP/6-31G*) model transition states and charge distribution .
Q. What computational strategies predict the regioselectivity of Diels-Alder reactions involving this compound as a dienophile?
- Methodology : Use Gaussian 16 with M06-2X/cc-pVTZ to calculate frontier molecular orbitals (HOMO/LUMO gaps). Compare activation energies for endo vs. exo pathways. Validate with experimental yields using maleic anhydride as a diene (reflux in toluene, 12 h) .
Q. How can contradictory NOESY data for spatial arrangement of substituents be resolved?
- Methodology : Acquire NOESY at multiple temperatures (e.g., 25°C and −20°C) to distinguish dynamic effects. Integrate molecular dynamics simulations (Amber22, 10 ns trajectories) to correlate cross-peaks with low-energy conformers. Overlay experimental and simulated spectra using Mercury’s packing similarity tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
